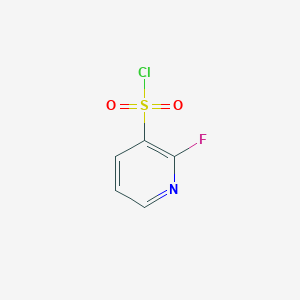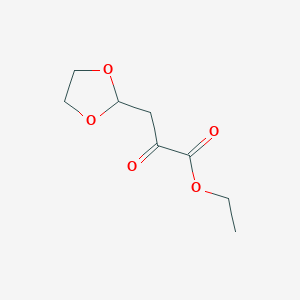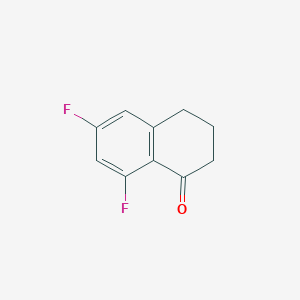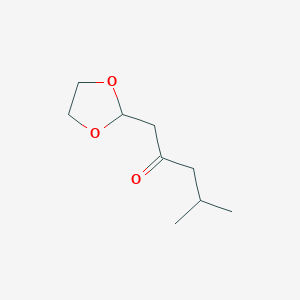
1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one
Descripción general
Descripción
1,3-Dioxolanes are cyclic acetal compounds that are widely used in organic synthesis, particularly as protecting groups for aldehydes and ketones . They are also important intermediates in the pharmaceutical, fragrance, and polymer industries .
Synthesis Analysis
1,3-Dioxolanes can be synthesized from salicylaldehyde and commercially available diols using a catalytic amount of Mont K10 . Another method involves the reaction of 2-(1,3-dioxolan-2-yl)phenylallenes with various substituents .
Molecular Structure Analysis
The molecular structure of 1,3-dioxolanes can be analyzed using techniques such as 1H-NMR and 13C-NMR . For example, a compound with a similar structure, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, has a molecular formula of C18H20O3 and a monoisotopic mass of 284.141235 Da .
Chemical Reactions Analysis
1,3-Dioxolanes can undergo various chemical reactions. For instance, heating solutions of 2-(1,3-dioxolan-2-yl)phenylallenes at reflux in toluene can cause their conversion into 1-(2-hydroxy)ethoxynaphthalenes through cascade processes initiated by a hydride-like [1,5]-H shift .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolanes can vary depending on their specific structure. For instance, 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline has a molecular weight of 221.3 g/mol .
Aplicaciones Científicas De Investigación
Bio-Derived Dioxolane Fuels
Alkyl-substituted 1,3-dioxolanes, closely related to 1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one, have been explored as potential biodiesels. A study using ReaxFF molecular dynamics simulations analyzed the pyrolysis of these compounds at high temperatures, assessing decomposition rates, reaction mechanisms, and product distributions. This research offers valuable insights into the behavior of dioxolane-based compounds during combustion and has implications for their use as bio-derived fuels (Kwon & Xuan, 2021).
Polymethacrylate Thermal Behavior
The thermal degradation of polymers containing a 1,3-dioxolane ring structure has been studied to understand their behavior under high-temperature conditions. These studies provide insights into the stability and degradation pathways of such polymers, which are essential for their application in various industries (Ilter et al., 2002).
Acid Extraction Studies
Compounds with a 1,3-dioxolan-2-yl structure have been investigated for their effectiveness in the extraction of hydrochloric and nitric acids. These studies are crucial for understanding the chemical interactions and potential industrial applications of these compounds in acid recovery and purification processes (Golubyatnikova et al., 2012).
Diesel Engine Performance and Emissions
The potential of glycerol derivatives, including structures resembling this compound, as additives for diesel fuel has been explored. The impact of these additives on engine performance, fuel consumption, and emission characteristics has been thoroughly evaluated, highlighting the importance of molecular structure in fuel performance (Oprescu et al., 2014).
Synthesis and Chemical Reactions
This compound and similar compounds have been synthesized and involved in various chemical reactions. These studies contribute to the broader understanding of the reactivity and potential applications of these compounds in organic synthesis and chemical industries (Wilken et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,3-dioxolan-2-yl)-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(2)5-8(10)6-9-11-3-4-12-9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLENBMMLKUXHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1396073.png)
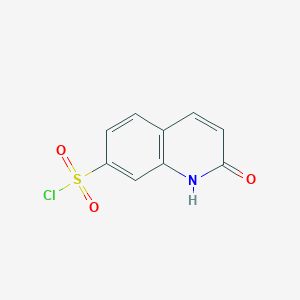
![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1396076.png)
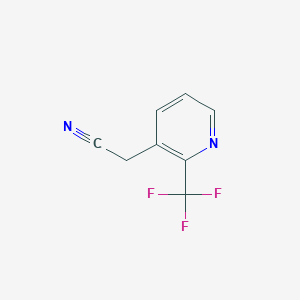
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-8-carbonitrile](/img/structure/B1396080.png)
![8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1396081.png)
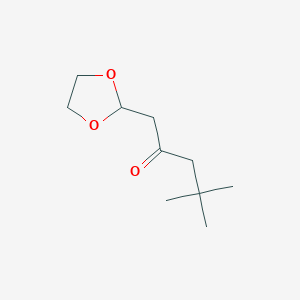
![4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1396086.png)
